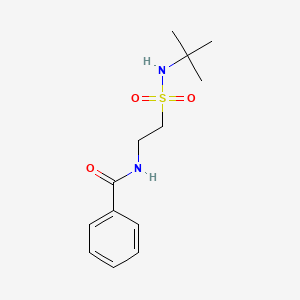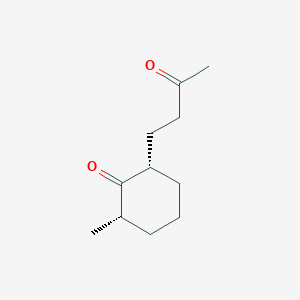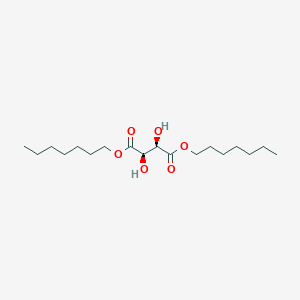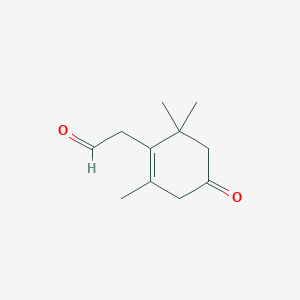
(2,6,6-Trimethyl-4-oxocyclohex-1-en-1-yl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6,6-Trimethyl-4-oxocyclohex-1-en-1-yl)acetaldehyde is an organic compound with the molecular formula C10H14O2 It is a derivative of cyclohexene and contains both an aldehyde and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6,6-Trimethyl-4-oxocyclohex-1-en-1-yl)acetaldehyde can be achieved through several methods. One common approach involves the oxidation of (2,6,6-Trimethyl-1-cyclohexen-1-yl)acetaldehyde using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) . Another method includes the dehydration of key intermediates like aeginetolide to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
(2,6,6-Trimethyl-4-oxocyclohex-1-en-1-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in the formation of (2,6,6-Trimethyl-4-oxocyclohex-1-en-1-yl)methanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Meta-chloroperoxybenzoic acid (m-CPBA) is commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents for converting aldehydes to alcohols.
Catalysts: Various catalysts, such as palladium on carbon (Pd/C), can be used to facilitate hydrogenation reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: (2,6,6-Trimethyl-4-oxocyclohex-1-en-1-yl)methanol.
Substitution: Compounds with different functional groups replacing the aldehyde group.
科学的研究の応用
(2,6,6-Trimethyl-4-oxocyclohex-1-en-1-yl)acetaldehyde has several applications in scientific research:
作用機序
The mechanism of action of (2,6,6-Trimethyl-4-oxocyclohex-1-en-1-yl)acetaldehyde involves its interaction with various molecular targets and pathways. For example, its derivatives can act as nitric oxide (NO) donors, releasing NO and other active compounds in the presence of glutathione (GSH) and glutathione S-transferase (GSTπ) . This activity can lead to antiproliferative effects and inhibition of cell migration, making it a potential candidate for cancer therapy .
類似化合物との比較
Similar Compounds
(±)-Aeginetolide: A compound formed by the oxidation of (2,6,6-Trimethyl-1-cyclohexen-1-yl)acetaldehyde.
(±)-Dihydroactinidiolide: A C11-terpenic lactone formed via dehydration of aeginetolide.
4-Hydroxy-2,6,6-trimethyl-3-oxocyclohex-1-ene-1-carboxaldehyde: A structurally similar compound with a hydroxyl group.
Uniqueness
(2,6,6-Trimethyl-4-oxocyclohex-1-en-1-yl)acetaldehyde is unique due to its combination of aldehyde and ketone functional groups within a cyclohexene ring. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
特性
CAS番号 |
85458-31-7 |
|---|---|
分子式 |
C11H16O2 |
分子量 |
180.24 g/mol |
IUPAC名 |
2-(2,6,6-trimethyl-4-oxocyclohexen-1-yl)acetaldehyde |
InChI |
InChI=1S/C11H16O2/c1-8-6-9(13)7-11(2,3)10(8)4-5-12/h5H,4,6-7H2,1-3H3 |
InChIキー |
NNHICWCSGPQGRB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(CC(=O)C1)(C)C)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4,5-Dibenzoyloxy-6-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] benzoate](/img/structure/B14422111.png)
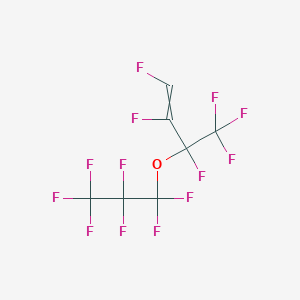
![(2aR,8aS)-1,2,2a,8a-Tetrahydrocyclobuta[b]naphthalene-3,8-dione](/img/structure/B14422118.png)
![1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane](/img/structure/B14422119.png)
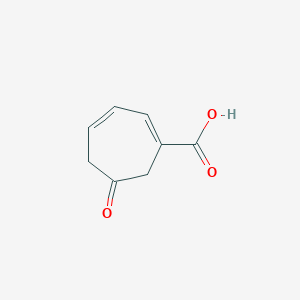

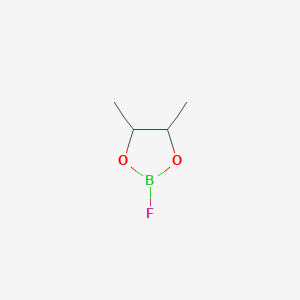
![4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine](/img/structure/B14422138.png)

![2-(2-Azaspiro[5.5]undec-8-en-2-yl)ethan-1-ol](/img/structure/B14422151.png)

